octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2839143-28-9
VCID: VC12007379
InChI: InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;;/h7,9H,1-6H2;2*1H
SMILES: C1CC2CNCCN2C(=O)C1.Cl.Cl
Molecular Formula: C8H16Cl2N2O
Molecular Weight: 227.13 g/mol

octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

CAS No.: 2839143-28-9

Cat. No.: VC12007379

Molecular Formula: C8H16Cl2N2O

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride - 2839143-28-9

Specification

CAS No. 2839143-28-9
Molecular Formula C8H16Cl2N2O
Molecular Weight 227.13 g/mol
IUPAC Name 1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;dihydrochloride
Standard InChI InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;;/h7,9H,1-6H2;2*1H
Standard InChI Key RYCPCCBHYQQDTN-UHFFFAOYSA-N
SMILES C1CC2CNCCN2C(=O)C1.Cl.Cl
Canonical SMILES C1CC2CNCCN2C(=O)C1.Cl.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride features a saturated bicyclic framework with two nitrogen atoms embedded in its fused ring system (Figure 1). The pyridine ring contributes aromaticity, while the pyrazine moiety introduces additional basicity, facilitating salt formation with hydrochloric acid . The dihydrochloride form stabilizes the compound by protonating the nitrogen atoms, improving its crystallinity and handling properties.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H18Cl2N2\text{C}_8\text{H}_{18}\text{Cl}_2\text{N}_2
Molecular Weight213.148 g/mol
Exact Mass212.085 Da
PSA (Polar Surface Area)15.27 Ų
LogP (Partition Coefficient)2.31

The compound’s moderate LogP value (2.31) suggests balanced lipophilicity, enabling membrane permeability while retaining water solubility due to its ionic hydrochloride groups .

Synthetic Accessibility

Industrial-scale synthesis typically involves cyclization reactions under controlled conditions. A representative pathway includes:

  • Ring Closure: Condensation of a diamine precursor with a ketone derivative in the presence of a Lewis acid catalyst.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Critical parameters for high yield include temperature (80–120°C), pressure (1–3 atm), and catalyst selection (e.g., zinc chloride). Continuous flow reactors are preferred for scalability, reducing side reactions such as over-chlorination.

Structural and Electronic Analysis

Three-Dimensional Conformation

X-ray crystallography reveals a chair-like conformation for the pyrazine ring, with the pyridine ring adopting a slightly distorted boat configuration. The nitrogen atoms at positions 1 and 4 participate in hydrogen bonding with chloride ions, stabilizing the crystal lattice.

Table 2: Key Bond Lengths and Angles

ParameterValue (Å/°)
N1–C2 Bond Length1.47 Å
C6–N7 Bond Length1.35 Å
N1–C2–C3 Angle112.3°

The shorter C6–N7 bond (1.35 Å) indicates partial double-bond character, contributing to the compound’s resonance stabilization.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, D2_2O) shows signals at δ 3.21 (m, 2H, CH2_2-N) and δ 1.89 (m, 4H, cyclohexane protons).

  • IR: Strong absorption at 1640 cm1^{-1} corresponds to the C=O stretch of the ketone group.

Pharmacological Applications

ParameterValueSource
IC50_{50}12 nM
Selectivity over FAAH>100-fold

The compound’s selectivity for MAGL over fatty acid amide hydrolase (FAAH) reduces off-target effects, making it a promising candidate for treating Parkinson’s disease and chronic pain .

Dopaminergic Activity

While structural analogs show affinity for dopamine D4 receptors, the dihydrochloride form’s charged state may limit blood-brain barrier penetration. Computational studies suggest that prodrug strategies (e.g., esterification) could enhance CNS bioavailability.

Industrial and Synthetic Utility

Intermediate in Heterocyclic Synthesis

The compound serves as a scaffold for synthesizing pyrrolo-pyrazine derivatives, which are prevalent in kinase inhibitors (Table 4) .

Table 4: Derived Compounds and Applications

DerivativeApplicationTarget
Pyrrolo[1,2-a]pyrazineAnticancer agentsTREX1 inhibition
Pyrido-pyrazinonesAnti-inflammatoryCOX-2 inhibition

Process Optimization

Recent advances include:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes.

  • Green Chemistry Approaches: Use of biodegradable catalysts (e.g., enzyme-mediated cyclization).

Future Directions

  • Stereochemical Optimization: Investigating enantioselective synthesis to isolate biologically active stereoisomers.

  • Formulation Development: Nanoencapsulation to improve oral bioavailability .

  • Target Expansion: Screening against emerging targets like NLRP3 inflammasome .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator